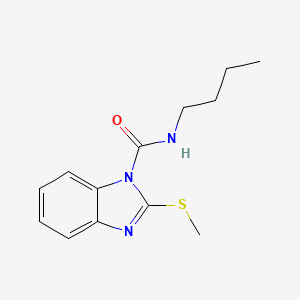![molecular formula C16H11FN6O B11098679 Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino-](/img/structure/B11098679.png)
Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino- is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining furazan and pyrazine rings, with additional functional groups that enhance its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino- typically involves a multi-step process. One common method starts with the cyclization of 3,4-diaminofurazan with oxalic acid to form 5,6-dihydroxyfurazanopyrazine. This intermediate is then treated with thionyl chloride (SOCl2) in dimethylformamide (DMF) at 75°C to yield 5,6-dichlorofurazanopyrazine . The dichloro compound can undergo nucleophilic substitution reactions with various amines, including 2-fluoroaniline and aniline, to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino- undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloro intermediate can be substituted with different nucleophiles to introduce various functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as 2-fluoroaniline and aniline in the presence of a base like trisodium phosphate dodecahydrate.
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with 2-fluoroaniline and aniline yields Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino- .
Scientific Research Applications
Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino- has several scientific research applications:
Mechanism of Action
The mechanism by which Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino- exerts its effects involves interactions with various molecular targets. The furazan ring has a deactivating effect on the amine functions, which can influence the compound’s reactivity and interactions with other molecules . Specific pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-furazano[3,4-b]pyrazine
- 5,6-Dihydrazino-furazano[3,4-b]pyrazine
- 5,6-Dichlorofurazano[3,4-b]pyrazine
Uniqueness
Furazano[3,4-b]pyrazine, 5-(2-fluorophenylamino)-6-phenylamino- is unique due to the presence of both 2-fluorophenyl and phenylamino groups, which enhance its reactivity and potential applications. Its structural properties and the ability to undergo various chemical reactions make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H11FN6O |
|---|---|
Molecular Weight |
322.30 g/mol |
IUPAC Name |
5-N-(2-fluorophenyl)-6-N-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C16H11FN6O/c17-11-8-4-5-9-12(11)19-14-13(18-10-6-2-1-3-7-10)20-15-16(21-14)23-24-22-15/h1-9H,(H,18,20,22)(H,19,21,23) |
InChI Key |
GDEQIHSBCCMEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide](/img/structure/B11098596.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098601.png)

![2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B11098611.png)
![(3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11098619.png)
![3-chloro-N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11098634.png)
![1'-(2,6-dichlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B11098645.png)
![4-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B11098658.png)
![(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B11098660.png)
![(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11098666.png)
![(3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11098668.png)
![1,3-Dimethyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B11098676.png)
![N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11098692.png)
![N-methyl-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11098696.png)
